molecular formula C7H6ClNO5S B1594344 5-amino-2-chloro-4-sulfobenzoic acid CAS No. 5855-78-7

5-amino-2-chloro-4-sulfobenzoic acid

Cat. No.: B1594344
CAS No.: 5855-78-7
M. Wt: 251.64 g/mol
InChI Key: JGSAMPZLJLDOKW-UHFFFAOYSA-N
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Description

5-amino-2-chloro-4-sulfobenzoic acid is a chemical compound with the molecular formula C₇H₆ClNO₅S and a molecular weight of 251.64 g/mol . It is known for its unique combination of functional groups, including an amino group, a chloro group, and a sulfo group attached to a benzoic acid core. This compound is utilized in various scientific and industrial applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 5-amino-2-chloro-4-sulfo- typically involves multi-step reactions starting from readily available precursors. One common method involves the chlorination of 5-amino-2-sulfobenzoic acid, followed by purification steps to isolate the desired product. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination.

Industrial Production Methods

In industrial settings, the production of benzoic acid, 5-amino-2-chloro-4-sulfo- is scaled up using optimized reaction conditions to maximize yield and purity. The process may involve continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain high-quality product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-amino-2-chloro-4-sulfobenzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various substituted benzoic acids, sulfonic acids, and amines, which can be further utilized in the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of benzoic acid, 5-amino-2-chloro-4-sulfo- involves its interaction with specific molecular targets and pathways. The sulfo group enhances its solubility in aqueous environments, facilitating its interaction with biological molecules. The amino and chloro groups contribute to its reactivity, allowing it to form covalent bonds with target proteins and enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-2-chloro-4-sulfobenzoic acid is unique due to the presence of all three functional groups (amino, chloro, and sulfo) on the benzoic acid core. This combination imparts distinct chemical properties, making it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

5-amino-2-chloro-4-sulfobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO5S/c8-4-2-6(15(12,13)14)5(9)1-3(4)7(10)11/h1-2H,9H2,(H,10,11)(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGSAMPZLJLDOKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)S(=O)(=O)O)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7064027
Record name Benzoic acid, 5-amino-2-chloro-4-sulfo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7064027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5855-78-7
Record name 5-Amino-2-chloro-4-sulfobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5855-78-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 5-amino-2-chloro-4-sulfo-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 5-amino-2-chloro-4-sulfo-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 5-amino-2-chloro-4-sulfo-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-2-chloro-4-sulphobenzoic acid
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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